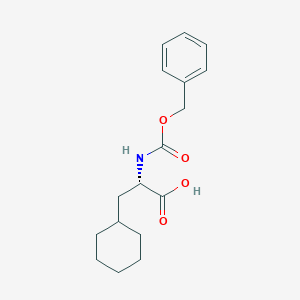

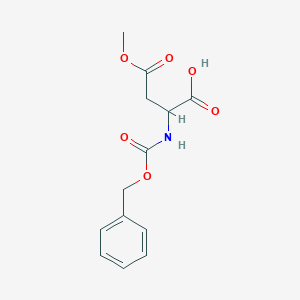

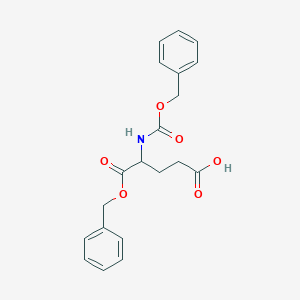

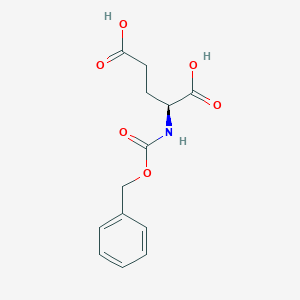

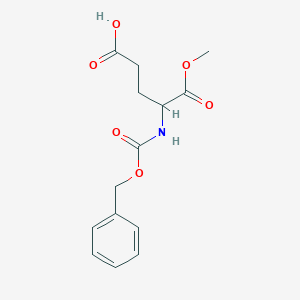

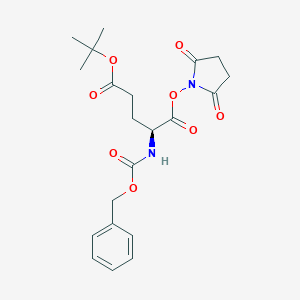

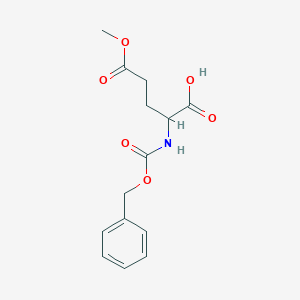

(R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” is likely a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are often used in the synthesis of pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “®-1-Benzyl 2-tert-butyl” part suggests that there are benzyl and tert-butyl groups attached to the pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidine derivatives, including “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate”, can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. These could include substitution reactions, elimination reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .科学的研究の応用

Chemistry and Properties of Related Compounds

(R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate is a compound that shares structural features with various biologically active and chemically significant compounds. The chemistry and properties of pyridine and benzimidazole derivatives, for example, have been extensively reviewed, highlighting the preparation procedures and properties of these compounds, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. These insights suggest potential areas of interest for further investigation, including unknown analogues that could be structurally or functionally related to this compound (Boča, Jameson, & Linert, 2011).

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure in this compound, is a versatile scaffold in drug discovery. Its presence in bioactive molecules underlines its significance in the treatment of human diseases. The stereochemistry of the pyrrolidine ring, due to its sp3-hybridization, contributes to the three-dimensional (3D) coverage of molecules, enhancing their pharmacological profile. This review explores the synthetic strategies and biological activities associated with pyrrolidine derivatives, highlighting their importance in medicinal chemistry (Li Petri et al., 2021).

Catalytic Kinetic Resolution

The principle of catalytic kinetic resolution (KR) is applicable to the synthesis of enantiopure compounds, including those related to this compound. The development of chiral catalysts for asymmetric reactions has been a significant advancement in organic synthesis, allowing for high enantioselectivity and yield. This review covers the main developments in catalytic non-enzymatic KR, providing insights into the synthesis of chiral compounds (Pellissier, 2011).

Applications of tert-Butanesulfinamide in Synthesis

The use of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of N-heterocycles, showcases a relevant application area for compounds similar to this compound. This review highlights the methodology offering access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, underlining the structural motif's significance in natural products and therapeutically applicable compounds (Philip et al., 2020).

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam and its derivatives emphasizes the impact of molecular configuration on biological properties. This review summarizes design, synthesis, and activity exploration of enantiomerically pure compounds, demonstrating the direct relationship between stereochemistry and pharmacological properties. Such insights are pertinent to understanding the bioactive potential of this compound and related molecules (Veinberg et al., 2015).

作用機序

Mode of Action

It’s a derivative of amino acids, which are known to influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . .

Biochemical Pathways

As an amino acid derivative, it may potentially influence various biochemical pathways related to protein synthesis and metabolism . .

Result of Action

As an amino acid derivative, it may have potential effects on protein synthesis and metabolism . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2R)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULMZZGGALAOLR-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)